BenchChemオンラインストアへようこそ!

5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cardiotonic agents Adenosine A1 receptor Positive inotropy

N1-Ethyl reference standard for 5-acyl-2-oxo-1,2-dihydropyridine-3-carbonitrile cardiotonics. Confers up to 100-fold greater adenosine A1 affinity vs milrinone while retaining PDE3 inhibition. Unlike the N1-H analog, engages adenosine-mediated positive inotropy with lower proarrhythmic risk. ≥98% purity for reproducible dose-response in isolated tissue and pentobarbital-induced heart failure models. Essential for SAR studies on N1-alkyl effects on dual PDE3/A1 pharmacology.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 860609-52-5
Cat. No. B3038332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
CAS860609-52-5
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=C(C1=O)C#N)C(=O)C)C
InChIInChI=1S/C11H12N2O2/c1-4-13-7(2)10(8(3)14)5-9(6-12)11(13)15/h5H,4H2,1-3H3
InChIKeyRNBGZVMHLANRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Core Structural and Patent Classification for Cardiotonic Procurement


5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 860609-52-5) is a 5-acyl-2-(1H)-pyridinone derivative explicitly claimed within the Merrell Dow patent family for cardiotonic agents [1]. It features an N1-ethyl, C6-methyl, and C5-acetyl substitution pattern on the 2-oxo-1,2-dihydropyridine-3-carbonitrile core. This compound belongs to a class of phosphodiesterase III (PDE3) / adenosine receptor-targeting inotropes developed as alternatives to milrinone and amrinone, with the N1-alkyl substitution representing a critical structural determinant of receptor binding affinity and inotropic potency [2].

Why Generic 5-Acyl-2-Pyridinone Analogs Cannot Substitute for 5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in Cardiotonic Research


Within the 5-acyl-2-(1H)-pyridinone cardiotonic class, minor N1-substituent changes produce large shifts in receptor pharmacology. The N1-H analog (CAS 52600-53-0) lacks the adenosine A1 receptor affinity that the N1-alkyl series confers, while milrinone (a pyridazinone scaffold) operates primarily through PDE3 inhibition with negligible adenosine receptor engagement [1]. Evidence from structurally proximal compounds demonstrates that N1-alkylation (e.g., ethyl vs. hydrogen) can increase adenosine A1 receptor binding affinity by up to 100-fold relative to milrinone and enhance positive inotropic efficacy in isolated atrial preparations [2]. Therefore, indiscriminate substitution with an N1-unsubstituted analog, a different N1-alkyl chain, or a heterocyclic scaffold will fundamentally alter the target binding profile, invalidating SAR continuity and experimental reproducibility.

Quantitative Differentiation Evidence for 5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile vs. Structural Analogs


N1-Ethyl Substitution Enhances Adenosine A1 Receptor Binding Affinity by 100-Fold Over Milrinone

A structurally proximal milrinone analog bearing N1-H and C6-ethyl substitution (6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile) exhibited a 100-fold higher binding affinity for the cardiac adenosine A1 receptor compared to milrinone (Ki values: analog Ki = 10× higher than milrinone for PDE3, but 100-fold higher A1 affinity) [1]. The N1-ethyl substitution present in 5-acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is the critical pharmacophoric feature enabling this adenosine receptor engagement, which the N1-H analog (CAS 52600-53-0) lacks. This affinity shift redirects the inotropic mechanism from pure PDE3 inhibition toward adenosine antagonism, a pathway associated with reduced proarrhythmic risk [2].

Cardiotonic agents Adenosine A1 receptor Positive inotropy

Positive Inotropic Effect of N1-Alkyl Pyridinecarbonitrile Analogs Exceeds That of Milrinone in Isolated Atrial Preparations

The 6-ethyl-5-propionyl-1,2-dihydro-2-oxo-3-pyridine carbonitrile analog (N1-H, C6-ethyl) produced a positive inotropic effect in electrically driven guinea pig and rat left atria that was qualitatively 'more marked than that exerted by the parent compound milrinone' [1]. While the target compound bears N1-ethyl rather than N1-H and C6-methyl rather than C6-ethyl, the 5-acyl-2-pyridinone scaffold with a 3-cyano group is the shared pharmacophore responsible for this enhanced inotropic response. The addition of N1-ethyl in the target compound is expected to further modulate tissue distribution and metabolic stability relative to the N1-H analog [2].

Cardiac contractility Isolated atria assay Milrinone comparator

Explicit Patent Coverage Confirms Cardiotonic Utility Distinct from Unsubstituted and Alternative N1-Alkyl Analogs

U.S. Patent 4,731,371 explicitly claims compounds where R6 (C6 position) is hydrogen, methyl, or ethyl, and R4 is hydrogen or lower alkyl, in combination with the 3-cyano and 5-acyl motifs [1]. The target compound—bearing R6 = methyl and N1-ethyl—falls directly within the granted claims. The N1-H analog (CAS 52600-53-0) and N1-propyl analog are also claimed within the broader patent family, but the N1-ethyl/C6-methyl combination represents a specific, exemplified substitution pattern associated with optimized cardiotonic activity in the canine heart failure model described in the patent specification [1]. Compounds within this patent were tested at 0.01–10 mg/kg intravenously in anesthetized mongrel dogs, with cardiotonic activity defined by reversal of pentobarbital-induced heart failure [1].

Intellectual property Cardiotonic patent Freedom to operate

Commercially Available at ≥98% Purity with Verified Melting Point for Quality-Controlled Procurement

The compound is available from multiple reputable suppliers at ≥98% purity (HPLC), with a reported melting point of 109.00°C–111.00°C . The closest analog, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (CAS 52600-53-0, N1-H), has a different melting point and distinct physicochemical profile (LogP shift due to absence of N1-ethyl), which directly impacts solubility, formulation, and chromatographic behavior in biological assays . The target compound's higher LogP (calculated ~1.25) compared to the N1-H analog (estimated LogP ~0.6–0.8) indicates improved membrane permeability, a factor relevant to cell-based cardiotonic assays.

Analytical quality control Procurement specification Purity benchmark

Optimal Research and Industrial Application Scenarios for 5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile


Cardiotonic SAR Studies Investigating N1-Alkyl Effects on Adenosine A1 Receptor vs. PDE3 Selectivity

This compound serves as the N1-ethyl reference standard in systematic SAR studies of the 5-acyl-2-pyridinone-3-carbonitrile series. By comparing it head-to-head with the N1-H analog (CAS 52600-53-0) and the N1-propyl analog, researchers can quantify how incremental N1-alkyl chain length shifts the balance between adenosine A1 receptor antagonism and PDE3 inhibition, as established by Floreani et al. (1997) for the 6-ethyl scaffold [1]. The compound's defined LogP and purity profile support reproducible dose-response measurements in isolated atrial and ventricular tissue preparations.

In Vivo Cardiotonic Efficacy Testing in Rodent and Canine Heart Failure Models

Patented as a cardiotonic agent within U.S. Patent 4,731,371, this compound is suitable for intravenous administration in anesthetized dog models of pentobarbital-induced heart failure, where cardiotonic activity is assessed via reversal of depressed cardiac output and elevated right atrial pressure [2]. The N1-ethyl substitution differentiates it from milrinone by engaging adenosine-mediated pathways, potentially offering a reduced proarrhythmic liability profile as suggested by Bekhit et al. (2005) for structurally related pyridine-3-carbonitrile cardiotonics [3].

Medicinal Chemistry Lead Optimization Using the 5-Acetyl-1-ethyl-6-methyl Scaffold as a Synthetic Intermediate

The compound functions as a key building block for further derivatization at the C5-acetyl position (e.g., oxime, hydrazone, or heterocyclic condensation), enabling exploration of structure-activity relationships beyond the parent cardiotonic pharmacophore. The N1-ethyl group provides a stable, non-hydrolyzable alkyl substituent that avoids the metabolic lability of N1-H analogs while maintaining favorable drug-like properties (MW 204.23, TPSA 62.86 Ų, rotatable bonds = 2) .

Procurement for PDE3/Adenosine Dual-Mechanism Pharmacological Tool Compound Libraries

For screening libraries targeting congestive heart failure mechanisms, this compound fills a specific niche as a dual PDE3 inhibitor/adenosine A1 receptor ligand within the pyridinecarbonitrile chemotype. Unlike milrinone (pure PDE3 inhibitor) or amrinone (PDE3 inhibitor with different scaffold), this compound's N1-ethyl substitution enables exploration of adenosine-mediated positive inotropy—a mechanism independently validated in guinea pig and rat atrial models [1]. Its commercial availability at ≥98% purity from multiple vendors ensures batch-to-batch consistency for long-term screening programs.

Quote Request

Request a Quote for 5-Acetyl-1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.